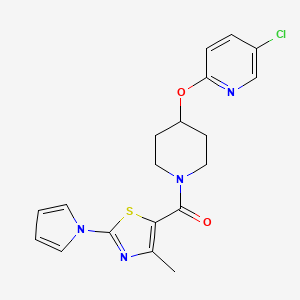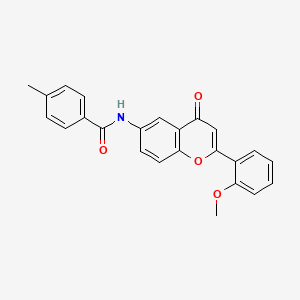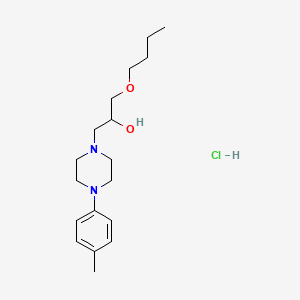
2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-N-(pyridin-2-ylmethyl)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-N-(pyridin-2-ylmethyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C18H25ClN6O2 and its molecular weight is 392.89. The purity is usually 95%.
BenchChem offers high-quality 2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-N-(pyridin-2-ylmethyl)acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-N-(pyridin-2-ylmethyl)acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant and Biological Activities
Research on similar compounds, such as substituted acetamides and piperazine derivatives, has shown promising antioxidant, analgesic, and anti-inflammatory properties. For instance, a study by Nayak et al. (2014) synthesized a compound closely related in structure, which exhibited noticeable DPPH radical scavenging activity alongside analgesic and anti-inflammatory activities, suggesting potential for therapeutic applications (Nayak, P., Narayana, B., Sarojini, B., Fernandes, J., & Akshatha, A., 2014).
Coordination Chemistry and Antioxidant Activity
Further, coordination complexes constructed from pyrazole-acetamide derivatives have been investigated, with findings that include significant antioxidant activity. A study by Chkirate et al. (2019) explored the hydrogen bonding's effect on self-assembly processes in such complexes, which also displayed noteworthy antioxidant properties as determined by various in vitro assays (Chkirate, K., Fettach, S., Karrouchi, K., Sebbar, N. K., Essassi, E., Mague, J., Radi, S., Faouzi, M., Adarsh, N. N., & Garcia, Y., 2019).
Histamine H4 Receptor Ligands
Compounds within this chemical family have also been developed as ligands for the histamine H4 receptor, demonstrating potential in treating inflammation and pain. A study by Altenbach et al. (2008) highlighted the synthesis of 2-aminopyrimidines as H4R ligands, revealing their anti-inflammatory and antinociceptive activities in animal models, suggesting their utility in pain management (Altenbach, R., Adair, R. M., Bettencourt, B., Black, L., Fix-Stenzel, S. R., Gopalakrishnan, S., Hsieh, G., Liu, H., Marsh, K., McPherson, M., Milicic, I., Miller, T., Vortherms, T., Warrior, U., Wetter, J. M., Wishart, N., Witte, D., Honore, P., Esbenshade, T., Hancock, A., Brioni, J., & Cowart, M., 2008).
properties
IUPAC Name |
2-[5-methyl-3-(4-methylpiperazine-1-carbonyl)pyrazol-1-yl]-N-(pyridin-2-ylmethyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2.ClH/c1-14-11-16(18(26)23-9-7-22(2)8-10-23)21-24(14)13-17(25)20-12-15-5-3-4-6-19-15;/h3-6,11H,7-10,12-13H2,1-2H3,(H,20,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSRDQHOOVUYRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NCC2=CC=CC=N2)C(=O)N3CCN(CC3)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-N-(pyridin-2-ylmethyl)acetamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[[2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2996155.png)



![N-(3-fluorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2996164.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,3-dimethoxybenzyl)acetamide](/img/structure/B2996167.png)
![1-Amino-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2996168.png)
![2-Chloro-N-[3-(cyclopropylmethyl)-2-oxo-1,3-benzoxazol-6-yl]propanamide](/img/structure/B2996169.png)
![ethyl 1-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2996170.png)
![2-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrazol-1-yl]benzenecarboxylic acid](/img/structure/B2996173.png)


